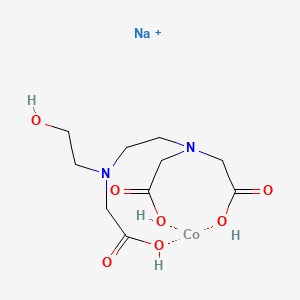

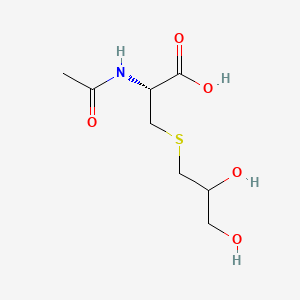

Sodium (N-(2-(bis(carboxymethyl)amino)ethyl)-N-(2-hydroxyethyl)glycinato(3-))cobaltate(1-)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Natrium(N-(2-(bis(carboxymethyl)amino)ethyl)-N-(2-hydroxyethyl)glycinato(3-))cobalt(I-) ist ein Koordinationskomplex, der Kobalt als zentrales Metallion aufweist. Diese Verbindung ist aufgrund ihrer möglichen Anwendungen in verschiedenen Bereichen wie Katalyse, Medizin und Materialwissenschaften von Interesse. Das Vorhandensein mehrerer funktioneller Gruppen in der Ligandenstruktur ermöglicht vielfältige chemische Wechselwirkungen und Reaktivität.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Natrium(N-(2-(bis(carboxymethyl)amino)ethyl)-N-(2-hydroxyethyl)glycinato(3-))cobalt(I-) beinhaltet typischerweise die Koordination von Kobaltionen mit dem Liganden N-(2-(bis(carboxymethyl)amino)ethyl)-N-(2-hydroxyethyl)glycin. Dies kann durch die folgenden Schritte erreicht werden:

Ligandenvorbereitung: Der Ligand wird durch Reaktion von Ethylendiamin mit Chloressigsäure synthetisiert, um Carboxymethylgruppen einzuführen, gefolgt von der Zugabe von Hydroxyethylgruppen.

Komplexbildung: Der vorbereitete Ligand wird dann in einer wässrigen Lösung mit einem Kobaltsalz (z. B. Kobaltchlorid) umgesetzt. Die Reaktion wird typischerweise unter kontrollierten pH- und Temperaturbedingungen durchgeführt, um die Bildung des gewünschten Komplexes zu gewährleisten.

Reinigung: Der resultierende Komplex wird durch Kristallisation oder andere geeignete Methoden gereinigt, um das Endprodukt zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde die Skalierung der oben genannten Synthesewege beinhalten. Dies beinhaltet die Optimierung der Reaktionsbedingungen, die Verwendung größerer Reaktoren und die Implementierung effizienter Reinigungsmethoden, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (N-(2-(bis(carboxymethyl)amino)ethyl)-N-(2-hydroxyethyl)glycinato(3-))cobaltate(1-) typically involves the coordination of cobalt ions with the ligand N-(2-(bis(carboxymethyl)amino)ethyl)-N-(2-hydroxyethyl)glycine. This can be achieved through the following steps:

Ligand Preparation: The ligand is synthesized by reacting ethylenediamine with chloroacetic acid to introduce carboxymethyl groups, followed by the addition of hydroxyethyl groups.

Complex Formation: The prepared ligand is then reacted with a cobalt salt (e.g., cobalt chloride) in an aqueous solution. The reaction is typically carried out under controlled pH and temperature conditions to ensure the formation of the desired complex.

Purification: The resulting complex is purified through crystallization or other suitable methods to obtain the final product.

Industrial Production Methods

Industrial production of this compound would involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Natrium(N-(2-(bis(carboxymethyl)amino)ethyl)-N-(2-hydroxyethyl)glycinato(3-))cobalt(I-) kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Redoxreaktionen: Das Kobaltzentrum kann an Redoxreaktionen teilnehmen und seinen Oxidationszustand ändern.

Substitution: Liganden um das Kobaltzentrum können unter geeigneten Bedingungen durch andere Liganden substituiert werden.

Komplexierung: Die Verbindung kann zusätzliche Komplexe mit anderen Metallionen oder Liganden bilden.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Hydrazin.

Substitutionsreagenzien: Ammoniak, Phosphine.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu höheren Oxidationsstufen von Kobalt führen, während Substitutionsreaktionen zu verschiedenen Kobalt-Liganden-Komplexen führen können.

Wissenschaftliche Forschungsanwendungen

Chemie

Katalyse: Die Verbindung kann als Katalysator in verschiedenen chemischen Reaktionen wirken, einschließlich Oxidations- und Reduktionsprozessen.

Materialwissenschaft: Sie kann bei der Synthese von fortschrittlichen Materialien mit spezifischen Eigenschaften verwendet werden.

Biologie und Medizin

Medizinische Bildgebung: Die Verbindung kann als Kontrastmittel in bildgebenden Verfahren wie MRT verwendet werden.

Arzneimittelverabreichung: Ihre Fähigkeit, stabile Komplexe zu bilden, kann für gezielte Arzneimittelverabreichungssysteme genutzt werden.

Industrie

Elektronik: Die Verbindung kann aufgrund ihrer leitenden Eigenschaften bei der Herstellung elektronischer Komponenten verwendet werden.

Umweltwissenschaften: Sie kann bei der Behandlung von Abwasser durch katalytischen Abbau von Schadstoffen verwendet werden.

Wirkmechanismus

Der Mechanismus, durch den Natrium(N-(2-(bis(carboxymethyl)amino)ethyl)-N-(2-hydroxyethyl)glycinato(3-))cobalt(I-) seine Wirkung entfaltet, beinhaltet die Koordination des Kobaltzentrums mit verschiedenen Substraten. Die molekularen Zielstrukturen und Pfade hängen von der jeweiligen Anwendung ab. So erleichtert das Kobaltzentrum beispielsweise in der Katalyse den Transfer von Elektronen oder Atomen, während es in medizinischen Anwendungen mit biologischen Molekülen interagieren kann, um die Bildgebung oder die Arzneimittelverabreichung zu verbessern.

Wirkmechanismus

The mechanism by which Sodium (N-(2-(bis(carboxymethyl)amino)ethyl)-N-(2-hydroxyethyl)glycinato(3-))cobaltate(1-) exerts its effects involves the coordination of the cobalt center with various substrates. The molecular targets and pathways depend on the specific application. For example, in catalysis, the cobalt center facilitates the transfer of electrons or atoms, while in medical applications, it may interact with biological molecules to enhance imaging or drug delivery.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Kobalt(III)-acetylacetonat: Ein weiterer Kobaltkomplex mit verschiedenen Liganden.

Kobalt(II)-chlorid: Ein einfacheres Kobaltsalz, das in verschiedenen Anwendungen verwendet wird.

Kobalt(III)-ethylendiamintetraacetat: Ein Komplex mit einer ähnlichen Ligandenstruktur.

Einzigartigkeit

Natrium(N-(2-(bis(carboxymethyl)amino)ethyl)-N-(2-hydroxyethyl)glycinato(3-))cobalt(I-) ist einzigartig aufgrund seiner spezifischen Ligandenstruktur, die mehrere funktionelle Gruppen für vielfältige chemische Wechselwirkungen bietet. Dies macht es im Vergleich zu einfacheren Kobaltverbindungen vielseitig für verschiedene Anwendungen einsetzbar.

Eigenschaften

CAS-Nummer |

94233-10-0 |

|---|---|

Molekularformel |

C10H18CoN2NaO7+ |

Molekulargewicht |

360.18 g/mol |

IUPAC-Name |

sodium;2-[2-[bis(carboxymethyl)amino]ethyl-(2-hydroxyethyl)amino]acetic acid;cobalt |

InChI |

InChI=1S/C10H18N2O7.Co.Na/c13-4-3-11(5-8(14)15)1-2-12(6-9(16)17)7-10(18)19;;/h13H,1-7H2,(H,14,15)(H,16,17)(H,18,19);;/q;;+1 |

InChI-Schlüssel |

LBJCXDBVFQZVNA-UHFFFAOYSA-N |

Kanonische SMILES |

C(CN(CC(=O)O)CC(=O)O)N(CCO)CC(=O)O.[Na+].[Co] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

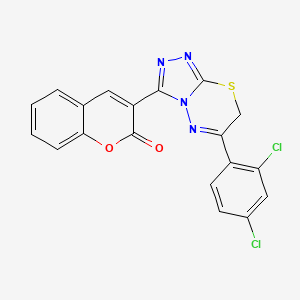

![(Z)-but-2-enedioic acid;4-(dimethylamino)-1-[6-[4-(dimethylamino)butanoyl]-9-ethylcarbazol-3-yl]butan-1-one](/img/structure/B12694760.png)

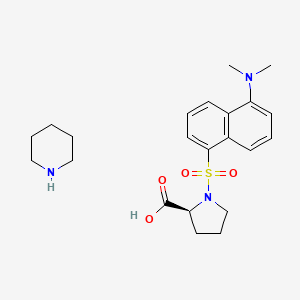

![Anthra[1,2-c]benzimidazo[2,1-i]benzo[lmn][2,8]phenanthroline-5,9,20(6H)-trione](/img/structure/B12694809.png)